

In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin: A Technical Guide

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Compound of Interest

Compound Name: N-9-Methoxynonyldeoxynojirimycin

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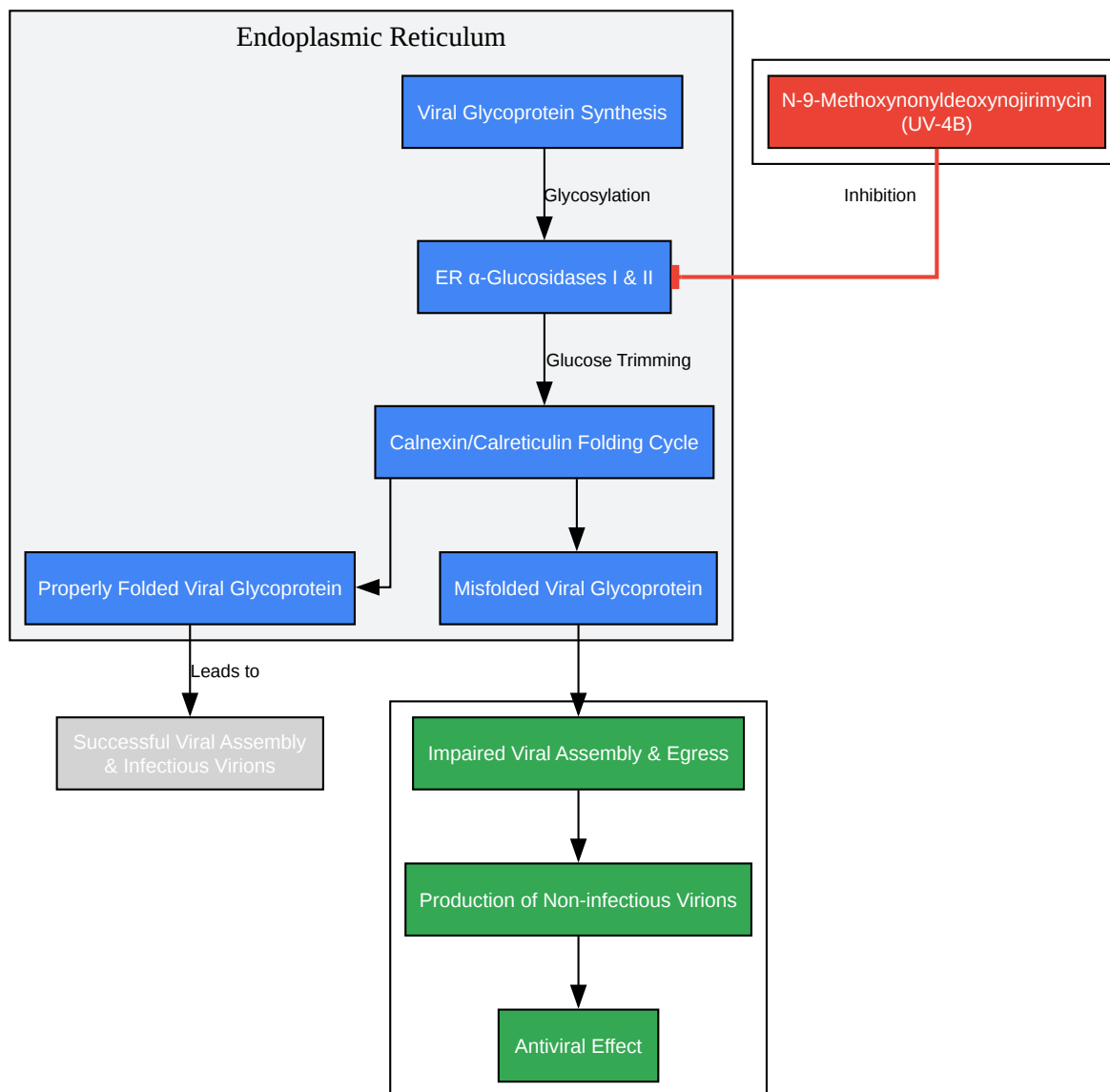
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B when formulated as a hydrochloride salt, is a novel iminosugar with potent broad-spectrum antiviral activity.^[1] As a host-targeted antiviral, it presents a high genetic barrier to the development of viral resistance.^[1] This technical guide provides a comprehensive overview of the in vivo efficacy of **N-9-Methoxynonyldeoxynojirimycin** in established animal models, focusing on its activity against Dengue virus (DENV) and Influenza A and B viruses. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanism of action and experimental workflows.

Mechanism of Action

N-9-Methoxynonyldeoxynojirimycin is an inhibitor of the host's endoplasmic reticulum (ER) α -glucosidases I and II.^{[1][2]} These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of viral envelope glycoproteins, leading to misfolded proteins. This, in turn, impairs virus assembly and the formation of mature, infectious virions, ultimately reducing viral load and pathogenicity.^[2]



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Caption: Antiviral mechanism of **N-9-Methoxynonyldeoxynojirimycin (UV-4B)**.

In Vivo Efficacy Against Dengue Virus

The in vivo efficacy of UV-4B against Dengue virus has been evaluated in AG129 mice, which are deficient in interferon-alpha/beta and -gamma receptors and are a well-established model for DENV infection.[3][4]

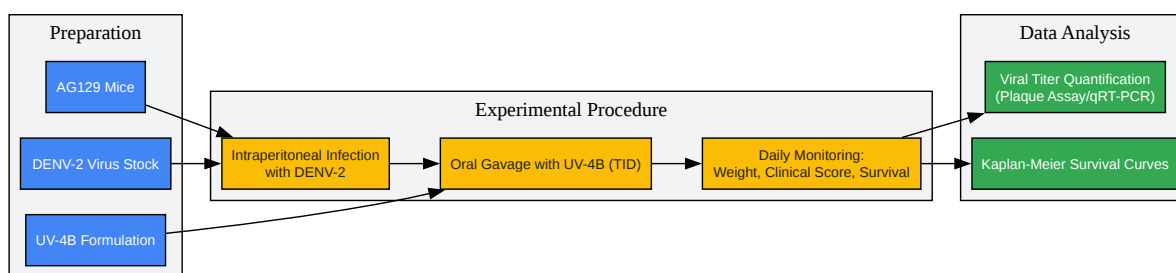
Quantitative Data Summary

Animal Model	Virus Strain	UV-4B Dose (mg/kg/dose, TID)	Treatment Initiation (post-infection)	Survival Rate (%)	Reference
AG129 Mice	DENV-2	100	1 hour pre-infection	100	[1]
AG129 Mice	DENV-2	40	1 hour pre-infection	100	[1]
AG129 Mice	DENV-2	20	1 hour pre-infection	90	[1]
AG129 Mice	DENV-2	10	1 hour pre-infection	80	[1]
AG129 Mice	DENV-2	100	24 hours	100	[1]
AG129 Mice	DENV-2	40	24 hours	80	[1]
AG129 Mice	DENV-2	20	24 hours	60	[1]
AG129 Mice	DENV-2	10	24 hours	40	[1]
AG129 Mice	DENV-2	100	48 hours	80	[1]
AG129 Mice	DENV-2	40	48 hours	50	[1]
AG129 Mice	DENV-2	20	48 hours	30	[1]
AG129 Mice	DENV-2	10	48 hours	20	[1]

Experimental Protocol: Dengue Virus Mouse Model

- Animal Model: AG129 mice (deficient in IFN- α/β and - γ receptors).

- Virus: Dengue virus serotype 2 (DENV-2).
- Infection: Mice are challenged with a lethal dose of DENV-2 via intraperitoneal injection.
- Drug Administration:
 - UV-4B is administered orally (gavage).
 - Dosing is typically performed three times daily (TID).
 - Treatment is initiated at various time points pre- and post-infection to determine the therapeutic window.
- Monitoring and Endpoints:
 - Mice are monitored daily for morbidity (weight loss, clinical signs of illness) and mortality for a period of at least 21 days.
 - Survival rates are the primary endpoint.
 - Viral load in tissues (e.g., spleen, liver) and serum can be quantified by plaque assay or qRT-PCR at specific time points.



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Caption: Experimental workflow for Dengue virus efficacy studies in AG129 mice.

In Vivo Efficacy Against Influenza Virus

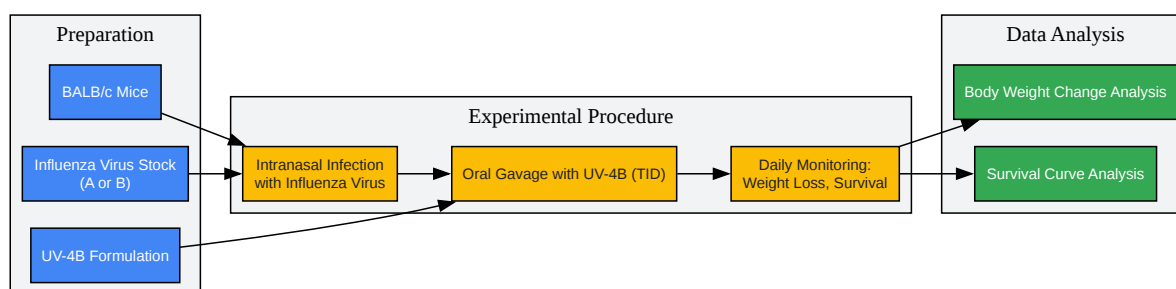
The antiviral activity of UV-4B against Influenza A and B viruses has been demonstrated in BALB/c mouse models.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

Animal Model	Virus Strain	UV-4B Dose (mg/kg/dose, TID)	Treatment Duration	Survival Rate (%)	Reference
BALB/c Mice	Influenza A/CA/04/09 (H1N1)	150	10 days	100	[5]
BALB/c Mice	Influenza A/CA/04/09 (H1N1)	100	10 days	100	[5]
BALB/c Mice	Influenza A/CA/04/09 (H1N1)	75	10 days	90	[5]
BALB/c Mice	Influenza A/CA/04/09 (H1N1)	50	10 days	80	[5]
BALB/c Mice	Influenza A/New Caledonia/99 (H1N1)	150	7 days	80	[7]
BALB/c Mice	Influenza A/PA/10/2010 (H3N2)	150	7 days	70	[5]
BALB/c Mice	Influenza A/PA/10/2010 (H3N2)	75	7 days	90	[5]
BALB/c Mice	Influenza B/Sichuan/37 9/99	150	10 days	100	[5]
BALB/c Mice	Influenza B/Sichuan/37 9/99	100	10 days	50	[5]

Experimental Protocol: Influenza Virus Mouse Model

- Animal Model: BALB/c mice.[5][8][9]
- Virus Strains: Various strains of Influenza A (e.g., H1N1, H3N2) and Influenza B.
- Infection: Mice are infected intranasally with a lethal dose (~1 LD90) of the virus.[5]
- Drug Administration:
 - UV-4B is administered via oral gavage.[5]
 - Dosing is performed three times a day (TID) for 7 to 10 days, starting one hour before infection.[5]
- Monitoring and Endpoints:
 - Animals are monitored daily for mortality and weight loss for 14 to 21 days.[5]
 - Animals with severe illness (e.g., >30% weight loss) are euthanized.[5]
 - Survival rates and changes in body weight are the primary endpoints.



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Caption: Experimental workflow for Influenza virus efficacy studies in BALB/c mice.

Toxicology and Safety Pharmacology

Non-clinical safety pharmacology studies have been conducted to support the clinical development of UV-4B.[1] These studies evaluated the effects on the central nervous, cardiovascular, and respiratory systems. In these assessments, UV-4B did not show any significant off-target effects.[1] Good Laboratory Practice (GLP) studies in mice, rats, and dogs have established No Observed Adverse Effect Levels (NOAELs).[10] For instance, the NOAEL in dogs was determined to be 10 mg/kg/dose TID.[10] In a Phase 1 clinical trial in healthy human subjects, single oral doses of up to 1000 mg of UV-4B were well-tolerated with no serious adverse events reported.[10][11]

Conclusion

N-9-Methoxynonyldeoxynojirimycin (UV-4B) has demonstrated significant in vivo efficacy in mouse models of both Dengue and Influenza virus infections. Its host-targeted mechanism of action by inhibiting ER α -glucosidases makes it a promising broad-spectrum antiviral candidate with a low propensity for the development of viral resistance. The data presented in this guide, including dose-dependent survival benefits and a favorable non-clinical safety profile, support its continued development as a potential therapeutic for these and other emerging viral diseases.

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